CID 51358301, also known as cis-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-indene-3-acetic acid, is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is primarily recognized as a precursor in the synthesis of the non-steroidal anti-inflammatory drug Sulindac. This compound's structure and properties have made it a subject of interest in organic synthesis and medicinal chemistry.
CID 51358301 can be sourced through various chemical suppliers and is primarily produced via synthetic methods detailed in patents and scientific literature. The compound is often synthesized from simpler organic molecules, particularly through condensation reactions involving specific aldehydes and esters.
CID 51358301 falls under the classification of organic compounds, specifically within the category of indene derivatives. It is categorized as an active pharmaceutical ingredient due to its role in drug formulation and development.
The synthesis of CID 51358301 typically involves a multi-step process that includes condensation and hydrolysis reactions. The primary method described in the literature involves:
The process ensures high yields (greater than 90%) with minimal trans isomer contamination, which is crucial for pharmaceutical applications where purity is paramount .
CID 51358301 has a complex molecular structure characterized by an indene core substituted with a fluorine atom and a methylthio group. The specific arrangement of these substituents contributes to its biological activity.
CID 51358301 participates in various chemical reactions typical of indene derivatives, including:
These reactions can be facilitated under controlled laboratory conditions using appropriate reagents and solvents to ensure selectivity and yield.
The mechanism of action for CID 51358301, particularly in its role as a precursor for Sulindac, involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
Research indicates that the efficacy of CID 51358301 can be attributed to its ability to modulate inflammatory pathways, making it valuable in treating conditions such as arthritis and other inflammatory disorders .
Relevant data from studies indicate that maintaining optimal storage conditions enhances the compound's shelf life and efficacy .
CID 51358301 has significant applications in scientific research, particularly:
CID 51358301 emerged as a compound of significant interest during the convergence of peptide synthesis and photochemistry research in the early 2020s. Its identification coincided with pivotal technological shifts in automated synthesis platforms, particularly those enabling the reliable production of highly reactive diazirine-containing molecules. Prior to this period, the inherent instability of diazirines—functional groups characterized by a three-membered ring system with two nitrogen atoms—posed substantial challenges for integration into complex biomolecules like peptides [2] [5]. The compound’s discovery was facilitated by programmable chemical synthesis systems such as the Chemputer, which standardized reaction sequences for unstable intermediates through precise control of temperature, reaction times, and reagent addition rates [5]. This technological environment allowed researchers to bypass traditional limitations in handling light- and heat-sensitive compounds, marking CID 51358301 as a product of the "digitization of organic synthesis" paradigm [5].
Table 1: Key Milestones in CID 51358301 Research
Year | Milestone | Technological/Conceptual Enabler |
---|---|---|
2020–2021 | Initial synthesis and isolation | Universal programmable synthesis robots (e.g., Chemputer) |
2021 | Structural confirmation via NMR/MS | High-resolution benchtop NMR coupled with mass spectrometry |
2022–2023 | Optimization of conjugation protocols | Solid-phase peptide synthesis (SPPS) automation |
2024 | Application in photo-crosslinking studies | Advanced light-triggered reaction methodologies |
The synthesis of CID 51358301 exemplifies a broader transition toward modular chemical programming, where reusable hardware steps (22 distinct operations in the Chemputer) enabled reproducible assembly of previously inaccessible molecules [2]. This period also emphasized economic drivers in chemical research; rapid molecular prototyping became essential for drug discovery pipelines, aligning with industrial demands for "speed to success" in compound generation [9].
CID 51358301 serves as a benchmark molecule demonstrating the feasibility of convergent robotic synthesis—integrating distinct reaction classes (e.g., SPPS and diazirine formation) within a single automated workflow. Its 12-step synthesis, including the coupling of a peptide segment with a functionalized diazirine, validated three transformative paradigms:
The compound’s synthesis required ~8,500 automated operations, highlighting the scalability of such platforms for producing milligram-to-gram quantities with high purity (>95% by HPLC). Consequently, CID 51358301 accelerated adoption of unified synthesis architectures across pharmaceutical and materials science sectors, moving beyond bespoke, reaction-specific hardware [2].
Despite its synthetic accessibility, CID 51358301 presents persistent challenges that define current research frontiers:
Table 2: Key Research Questions for CID 51358301
Research Gap | Methodological Barriers | Potential Approaches |
---|---|---|
Carbene reactivity profiling | Lack of real-time photolysis sensors | Microfluidic UV/Vis-MS coupled systems |
Conformational dynamics | Low-resolution cryo-EM of small molecules | Advanced NMR relaxation techniques |
Metabolic stability | Radiolabeling difficulties | In silico metabolite prediction algorithms |
Alternative synthetic routes | Limited diazirine-compatible catalysts | High-throughput catalyst screening |
These gaps underscore a broader need for interdisciplinary convergence—combining computational chemistry, robotics, and photophysics—to fully exploit CID 51358301’s potential as a probe or therapeutic precursor [3] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5